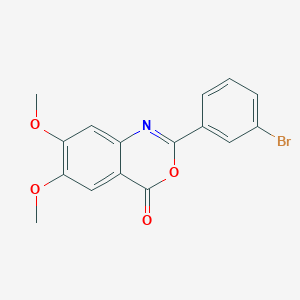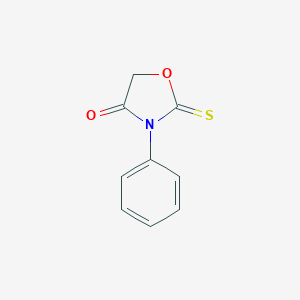![molecular formula C36H31N3 B303320 N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine, commonly known as BMH-21, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a synthetic compound that was first synthesized in 2011 by a team of researchers at the University of Texas at Austin. Since then, it has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
The mechanism of action of BMH-21 is not fully understood. However, it has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell death in cancer cells. BMH-21 has also been found to inhibit the activity of the proteasome, a cellular complex that is involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
BMH-21 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to inhibit the cell cycle, leading to cell death. BMH-21 has also been shown to decrease the levels of various proteins that are involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to kill cancer cells while sparing normal cells. Additionally, BMH-21 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
One of the limitations of BMH-21 is its synthetic nature. The multi-step synthesis process requires expertise in organic chemistry, which may limit its accessibility for researchers. Additionally, the mechanism of action of BMH-21 is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of BMH-21. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of BMH-21, which may help in the development of optimal dosing regimens. Additionally, the potential use of BMH-21 as an adjuvant therapy in combination with chemotherapy and radiation therapy should be further explored.
Métodos De Síntesis
The synthesis of BMH-21 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3,5-bis(4-methylphenyl)-1H-pyrrole-2-carbaldehyde, which is then reacted with 3,5-bis(4-methylphenyl)-2H-pyrrole-2-carboxylic acid to form the desired product. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of BMH-21.
Aplicaciones Científicas De Investigación
BMH-21 has been extensively studied for its anti-cancer properties. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. BMH-21 has been found to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine |
|---|---|
Fórmula molecular |
C36H31N3 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(E)-N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-3,5-bis(4-methylphenyl)pyrrol-2-imine |
InChI |
InChI=1S/C36H31N3/c1-23-5-13-27(14-6-23)31-21-33(29-17-9-25(3)10-18-29)37-35(31)39-36-32(28-15-7-24(2)8-16-28)22-34(38-36)30-19-11-26(4)12-20-30/h5-22,37H,1-4H3/b39-36+ |
Clave InChI |
KFGZYLGWHUAMIC-WQBMDMGNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C\2=CC(=N/C2=N/C3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)

![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)